1-p-Tolyl-ethanone oxime
Overview
Description
1-p-Tolyl-ethanone oxime (1-p-TEO) is an organic compound that has been studied extensively for its potential applications in the field of organic synthesis. 1-p-TEO is a versatile intermediate in organic synthesis, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-p-TEO has been used in a variety of scientific research applications, including its use as a catalyst in organic reactions, as a ligand in coordination chemistry, as a probe for studying enzyme kinetics, and as a substrate for studying the structure and function of proteins.
Scientific Research Applications
Catalysis in Organic Reactions
1-p-Tolyl-ethanone oxime, similar to other ethanone oximes, demonstrates significant potential in catalysis. For instance, oxoperoxo molybdenum(VI) and tungsten(VI) complexes with 1-(2′-hydroxyphenyl) ethanone oxime have been synthesized. These complexes function as efficient catalysts in the oxidation of olefins, alcohols, sulfides, and amines, using hydrogen peroxide as the terminal oxidant. This approach is noted for being environmentally benign and cost-effective (Gharah et al., 2009).
Structural Studies and Hydrogen Bonding Networks
Ethanone oximes, including derivatives similar to 1-p-Tolyl-ethanone oxime, have been the subject of structural studies. For example, 1,2-Diaryl(3-pyridyl)ethanone oximes have been synthesized, and their structural analysis in solution and solid state revealed intricate hydrogen bonding networks. These studies are crucial for understanding the molecular interactions and properties of such compounds (Alcalde et al., 2008).
Molecular Conformation Analysis
The conformation of certain ethanone oximes has been analyzed to understand their molecular features better. For example, the conformation of tetrahydropyridinyl oxime cognition activators, similar in structure to 1-p-Tolyl-ethanone oxime, has been studied using X-ray diffraction and quantum mechanical methods. This research provides valuable insights into the structural properties and potential pharmaceutical applications of these compounds (Bandoli et al., 1991).
Photocleavage of DNA
Certain derivatives of ethanone oximes, such as p-pyridine sulfonyl ethanone oxime derivatives, have been found to be efficient DNA photocleavage agents. These compounds exhibit activity under various conditions and show promising potential for biotechnological and medical applications (Andreou et al., 2016).
Metal Complex Formation
1-p-Tolyl-ethanone oxime can potentially form complexes with various metals, similar to other ethanone oximes. The formation of such complexes is important for understanding the coordination chemistry and potential applications of these compounds in areas like catalysis and materials science. For instance, Ni(II) complexes of 1-(2-Pyridinyl)Ethanone Oxime have been synthesized and studied (Riggle et al., 1992).
properties
IUPAC Name |
(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUYUMBCPRWED-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-ethanone oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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